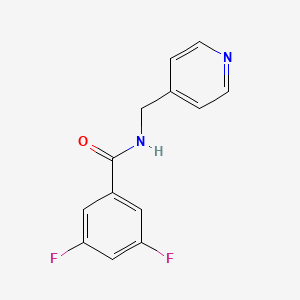

3,5-difluoro-N-(4-pyridinylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

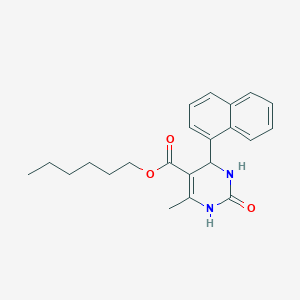

“3,5-difluoro-N-(4-pyridinylmethyl)benzamide” is an organic compound with the molecular formula C13H10F2N2O . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unusual physical, chemical, and biological properties. The presence of fluorine atoms, strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues 3,5-difluoro-N-(4-pyridinylmethyl)benzamide can be utilized in the synthesis of fluorinated pyridines, which are valuable in the development of new agricultural products with improved properties .

Radiobiology and Imaging Agents

The compound’s derivatives, specifically 18 F-substituted pyridines , show potential as imaging agents for various biological applications. They are particularly interesting for the synthesis of radiolabeled compounds used in local radiotherapy of cancer .

Agricultural Chemistry

In agriculture, the introduction of fluorine atoms into lead structures is a common modification to enhance physical, biological, and environmental properties. Compounds like 3,5-difluoro-N-(4-pyridinylmethyl)benzamide are part of this trend, contributing to the development of new agrochemicals .

Pharmaceutical Development

The fluorine atom is a common feature in pharmaceuticals, with about 10% of all drugs containing it. The unique properties of fluorinated compounds, such as 3,5-difluoro-N-(4-pyridinylmethyl)benzamide , make them candidates for the discovery of new medicinal drugs .

Synthesis of Bioisosteric Compounds

The difluoromethylene group is considered a bioisosteric substitute for various functional groups. It is used to modify metabolic stability, lipophilicity, and other characteristics of biologically active molecules3,5-difluoro-N-(4-pyridinylmethyl)benzamide could be a precursor for the synthesis of such bioisosteric compounds .

Development of Phosphonate Analogs

Phosphonate analogs mimic natural phosphates and are important in cellular structures. The difluoromethylene group in 3,5-difluoro-N-(4-pyridinylmethyl)benzamide can be used to create non-hydrolyzable analogs of natural phosphates, targeting key parts of cellular structures .

Peptidomimetics

The compound can be involved in the synthesis of peptidomimetics incorporating the (difluoromethyl)phosphonate moiety. These compounds are valuable in the study of protein interactions and enzyme inhibition .

Modification of Organic Molecules

Organic molecules modified with fluorine substituents, such as 3,5-difluoro-N-(4-pyridinylmethyl)benzamide , are used to enhance pharmacokinetic properties and biological activity. This modification is a standard tool in drug design .

Mechanism of Action

Target of Action

The primary targets of 3,5-difluoro-N-(4-pyridinylmethyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is known to have various applications in the field of medicine . .

Mode of Action

Benzamide derivatives are known to interact with their targets through hydrogen bonding

Biochemical Pathways

As a benzamide derivative, it may potentially influence pathways related to the targets of other benzamide compounds . .

Result of Action

Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities , but it’s unclear whether this compound has similar effects.

properties

IUPAC Name |

3,5-difluoro-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-11-5-10(6-12(15)7-11)13(18)17-8-9-1-3-16-4-2-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIYZARKYZNBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-difluoro-N-(pyridin-4-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)

![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)

![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)

![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)

![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)